molecular formula C17H10Cl3NO2 B4082158 5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide

5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide

Cat. No. B4082158
M. Wt: 366.6 g/mol
InChI Key: OQXMSYACPDUCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of heterocyclic compounds. The compound has a unique structure that makes it effective against protozoan parasites, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. Furamidine has been widely studied for its potential as a treatment for various parasitic diseases.

Mechanism of Action

The exact mechanism of action of Furamidine is not fully understood, but it is believed to work by inhibiting the function of DNA topoisomerases, which are enzymes that are essential for the replication of parasitic DNA. Furamidine has been shown to have a high affinity for DNA, which allows it to bind to the DNA of the parasite and disrupt its replication.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity and good bioavailability, making it a promising candidate for the treatment of parasitic diseases. The compound has been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses. Furamidine has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

Furamidine has several advantages for lab experiments, including its relative ease of synthesis and low toxicity. The compound is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of Furamidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of Furamidine. One area of research is the development of new analogs of Furamidine that have improved pharmacokinetic properties and increased efficacy against parasitic diseases. Another area of research is the study of the mechanism of action of Furamidine, which could lead to the development of new treatments for parasitic diseases. Finally, the use of Furamidine in combination with other drugs could lead to new treatment regimens that are more effective than current therapies.

Scientific Research Applications

Furamidine has been widely studied for its potential as a treatment for parasitic diseases such as African sleeping sickness, leishmaniasis, and malaria. The compound has been shown to be effective against Trypanosoma brucei, the parasite that causes African sleeping sickness, in both in vitro and in vivo studies. Furamidine has also been shown to be effective against Leishmania donovani, the parasite that causes visceral leishmaniasis.

properties

IUPAC Name

5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO2/c18-10-5-6-13(20)14(9-10)21-17(22)16-8-7-15(23-16)11-3-1-2-4-12(11)19/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXMSYACPDUCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide
Reactant of Route 3
Reactant of Route 3
5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide
Reactant of Route 4
Reactant of Route 4
5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide
Reactant of Route 5
5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide
Reactant of Route 6
5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.